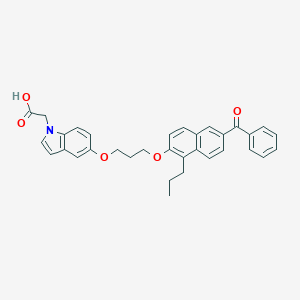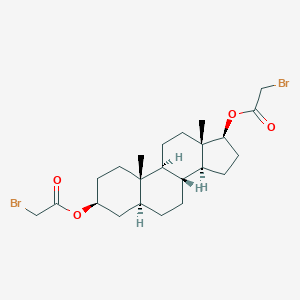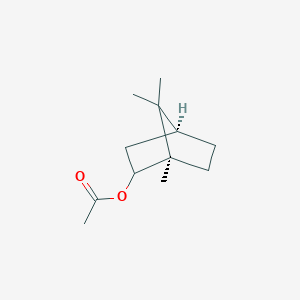
(+)-ボルニルアセテート
概要
説明
(+)-Bornyl acetate: is a naturally occurring organic compound classified as an ester. It is derived from borneol and acetic acid. This compound is known for its pleasant, pine-like aroma and is commonly found in essential oils of various plants, including pine, fir, and rosemary. It is widely used in the fragrance and flavor industries due to its aromatic properties.
作用機序
Target of Action
It’s known that many similar compounds interact with various receptors or enzymes in the body, influencing physiological processes .
Mode of Action
This interaction could potentially alter the activity of certain enzymes or receptors, leading to downstream effects .
Biochemical Pathways
For instance, acetate is converted to acetyl coenzyme A (acetyl-CoA), which is involved in energy production, lipid synthesis, and protein acetylation .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It’s plausible that it could influence cellular functions by interacting with various targets, leading to changes in enzyme activity, receptor signaling, or gene expression .
Action Environment
The action, efficacy, and stability of (+)-Bornyl acetate could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds. For instance, the activity of many compounds can be affected by the acidity or alkalinity of their environment .
科学的研究の応用
Chemistry:
Synthesis of Other Compounds: (+)-Bornyl acetate is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology:
Antimicrobial Properties: Research has shown that (+)-Bornyl acetate exhibits antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for use in antimicrobial formulations.
Medicine:
Anti-inflammatory Effects: Studies have indicated that (+)-Bornyl acetate possesses anti-inflammatory properties, which could be beneficial in the development of anti-inflammatory drugs.
Industry:
Fragrance and Flavor Industry: Due to its pleasant aroma, (+)-Bornyl acetate is extensively used in the formulation of perfumes, colognes, and flavoring agents.
準備方法
Synthetic Routes and Reaction Conditions:
-
Esterification of Borneol: The most common method for synthesizing (+)-Bornyl acetate is the esterification of borneol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as: [ \text{Borneol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{(+)-Bornyl Acetate} + \text{Water} ]
-
Transesterification: Another method involves the transesterification of borneol with an acetate ester, such as ethyl acetate, in the presence of a catalyst like sodium ethoxide.
Industrial Production Methods: In industrial settings, the production of (+)-Bornyl acetate often involves the continuous esterification of borneol with acetic acid using a fixed-bed reactor. This method ensures a high yield and purity of the product.
化学反応の分析
Types of Reactions:
-
Hydrolysis: (+)-Bornyl acetate can undergo hydrolysis in the presence of an acid or base to yield borneol and acetic acid. [ \text{(+)-Bornyl Acetate} + \text{Water} \xrightarrow{\text{H}+/\text{OH}-} \text{Borneol} + \text{Acetic Acid} ]
-
Reduction: It can be reduced to borneol using reducing agents such as lithium aluminum hydride (LiAlH4). [ \text{(+)-Bornyl Acetate} + \text{LiAlH}_4 \rightarrow \text{Borneol} + \text{AlH}_3 + \text{LiOAc} ]
-
Oxidation: (+)-Bornyl acetate can be oxidized to camphor using oxidizing agents like chromic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Chromic acid in an aqueous medium.
Major Products:
Hydrolysis: Borneol and acetic acid.
Reduction: Borneol.
Oxidation: Camphor.
類似化合物との比較
Borneol: A precursor to (+)-Bornyl acetate, borneol shares similar aromatic properties but differs in its chemical structure and reactivity.
Camphor: An oxidation product of (+)-Bornyl acetate, camphor has a distinct aroma and is used in medicinal applications.
α-Terpineol: Another monoterpene alcohol with a pleasant aroma, α-Terpineol is used in fragrances and has similar biological activities.
Uniqueness: (+)-Bornyl acetate is unique due to its specific ester structure, which imparts distinct chemical reactivity and biological properties compared to its related compounds. Its combination of pleasant aroma and biological activity makes it a valuable compound in various applications.
特性
CAS番号 |
20347-65-3 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1 |
InChIキー |
JUWUWIGZUVEFQB-FOGDFJRCSA-N |
SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
異性体SMILES |
CC(=O)O[C@H]1[C@]2(CC[C@H](C2)C1(C)C)C |
正規SMILES |
CC(=O)OC1C(C2CCC1(C2)C)(C)C |
沸点 |
225.00 to 226.00 °C. @ 760.00 mm Hg |
Color/Form |
Colorless to very pale straw-colored liquid |
密度 |
0.981-0.985 0.981-0.987 |
引火点 |
190 °F (88 °C) /closed cup/ |
melting_point |
29.00 °C. @ 760.00 mm Hg |
Key on ui other cas no. |
5655-61-8 20347-65-3 |
物理的記述 |
Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS] Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma Colourless solid; Sweet herbaceous odou |
賞味期限 |
Stable under recommended storage conditions. |
溶解性 |
Slightly soluble in water; Insoluble in glycerin, propylene glycol Soluble (in ethanol) Practically insoluble to insoluble in wate |
同義語 |
(1R,2S,4R)-(+)-2-Bornanol Acetate; _x000B_(1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Acetate; _x000B_(1R-endo)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-ol Acetate; d-Borneol Acetate; _x000B_(+)-Borneol Acetate; (+)-Bornyl Acetate; d-Bornyl Acetate; |
蒸気圧 |
0.6 [mmHg] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-bornyl acetate?
A1: (+)-Bornyl acetate has a molecular formula of C12H20O2 and a molecular weight of 196.29 g/mol.
Q2: What are the main spectroscopic characteristics of (+)-bornyl acetate?
A2: While the provided abstracts don't offer detailed spectroscopic data, GC-MS (Gas Chromatography-Mass Spectrometry) is frequently used to identify and quantify (+)-bornyl acetate in essential oils [, , ]. Specific peaks and fragmentation patterns in the mass spectra are used for identification.
Q3: What are the potential applications of (+)-bornyl acetate in consumer products?
A4: (+)-Bornyl acetate is investigated for its potential use as a cooling agent in various consumer products. Research is focused on developing stable stock solutions using appropriate solvents []. This could lead to applications in products like cosmetics, personal care items, and potentially even food products.
Q4: What is the effect of (+)-bornyl acetate on root growth in Arabidopsis seedlings?
A6: Exposing Arabidopsis seedlings to volatile (+)-bornyl acetate induces wavy root growth patterns []. Interestingly, the root length is significantly greater in seedlings exposed to (+)-bornyl acetate compared to its enantiomer, (-)-bornyl acetate, suggesting a specific response to the molecule's spatial configuration.
Q5: Does (+)-bornyl acetate have any anti-inflammatory properties?
A7: Research suggests that (+)-bornyl acetate might have anti-inflammatory effects, particularly in the context of osteoarthritis. A study found that it can induce the production of Interleukin-11 (IL-11) in human chondrocytes []. This cytokine has shown potential in counteracting the inflammatory response caused by IL-1β, a key player in osteoarthritis progression.
Q6: Could (+)-bornyl acetate be useful in mitigating methane emissions from ruminants?
A8: While not directly studied, research on combining tannins and essential oils, including compounds like (+)-bornyl acetate, as feed additives for ruminants shows promise in methane mitigation []. This approach focuses on modifying rumen fermentation to reduce methane production, but further research is needed to understand the specific role of (+)-bornyl acetate in this context.
Q7: Does the essential oil composition of plants containing (+)-bornyl acetate change throughout their life cycle?
A9: Yes, research on plants like Tetraclinis articulata shows that the essential oil composition, including the amount of (+)-bornyl acetate, changes with the plant's phenological stage [, ]. For instance, in T. articulata, the levels of (+)-bornyl acetate are higher during the fruiting stage compared to vegetative or flowering stages. This highlights the importance of considering the harvesting time when aiming for specific essential oil profiles.
Q8: Are there any documented insecticidal properties of (+)-bornyl acetate?
A10: Yes, studies have explored the insecticidal potential of essential oils containing (+)-bornyl acetate. One study investigated the activity of Chrysanthemum coronarium essential oil against the granary pest, Sitophilus granarius, and found a correlation between high bornyl acetate content and insecticidal activity []. This suggests a potential role for (+)-bornyl acetate in bio-based pest control strategies.
Q9: Is there any information available about the safety and toxicity of (+)-bornyl acetate?
A9: While (+)-bornyl acetate is generally recognized as safe for use in cosmetics and fragrances at low concentrations, specific toxicological data is limited within the provided research. Further investigations are needed to fully assess potential adverse effects, especially at higher concentrations or with prolonged exposure.
Q10: What are the implications of SHE regulations for working with (+)-bornyl acetate?
A10: While the provided abstracts don't directly address SHE regulations, working with (+)-bornyl acetate, especially in its pure form or at high concentrations, requires standard laboratory safety procedures. This includes using appropriate personal protective equipment, ensuring adequate ventilation, and handling the compound responsibly to minimize risks.
Q11: What are some of the analytical techniques used to study (+)-bornyl acetate?
A13: GC-MS is widely used to identify and quantify (+)-bornyl acetate in complex mixtures like essential oils [, , ]. Researchers also utilize headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for analyzing volatile components, including (+)-bornyl acetate, in plant materials [, ]. This technique allows for the capture and analysis of volatile compounds without needing extensive sample preparation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


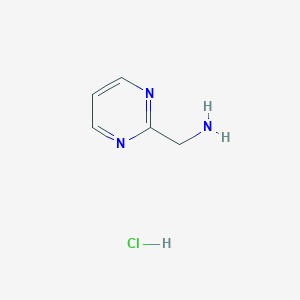
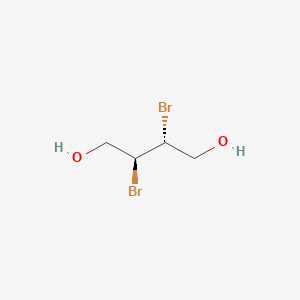
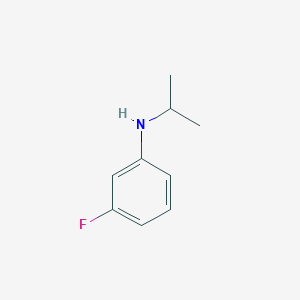
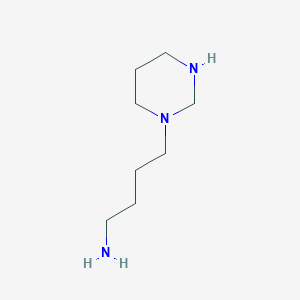
![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)
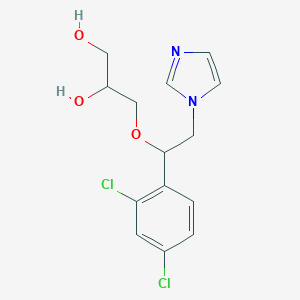
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)
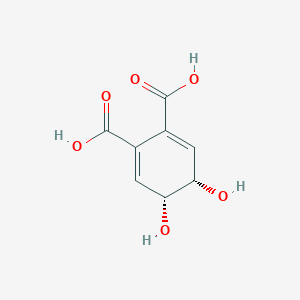
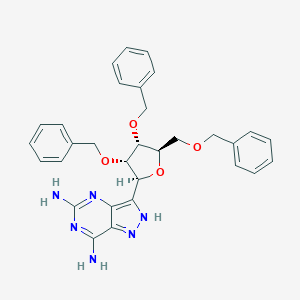
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
